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Compound of Interest

Compound Name: VvT107

Cat. No.: B15541795

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and
dosage of VT107, a potent pan-TEAD auto-palmitoylation inhibitor, in various mouse models.
The protocols and data presented are intended to guide researchers in designing and
executing preclinical studies to evaluate the efficacy of VT107.

Mechanism of Action

VT107 is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription
factors (TEAD1-4).[1] In the Hippo signaling pathway, the transcriptional co-activators YAP and
TAZ, when translocated to the nucleus, bind to TEAD proteins to promote the expression of
genes involved in cell proliferation and survival.[1][2] This pathway is often dysregulated in
various cancers, such as mesothelioma and schwannoma, frequently due to mutations in the
NF2 gene, which leads to the activation of YAP/TAZ.[2][3]

VT107 functions by inhibiting the auto-palmitoylation of TEADS, a critical post-translational
modification required for their stability and interaction with YAP/TAZ.[1][4][5] By blocking this
process, VT107 disrupts the YAP/TAZ-TEAD complex, thereby suppressing the transcription of
target genes and inhibiting tumor growth.[2][5]

Signaling Pathway
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Caption: The Hippo Signaling Pathway and the Mechanism of Action of VT107.
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In Vivo Administration and Dosage in Mouse Models

VT107 and its analogs have been evaluated in various mouse models, primarily xenograft and
patient-derived xenograft (PDX) models of mesothelioma and schwannoma with NF2
deficiency. Oral gavage is the standard route of administration.

Formulation

For in vivo studies, VT107 is typically formulated in a solution suitable for oral administration. A

common formulation is:
e 5% DMSO
e 10% Solutol

o 85% D5W (5% dextrose in water)[2]

Dosage and Administration Schedule

The dosage of VT107 and related compounds can vary depending on the mouse model and
the specific therapeutic strategy (monotherapy vs. combination therapy).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://aacrjournals.org/mct/article/20/6/986/673270/Small-Molecule-Inhibitors-of-TEAD-Auto
https://www.benchchem.com/product/b15541795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Mouse Administrat
Compound Dosage . Frequency Reference
Model ion Route
Generic .
VT107 10 mg/kg Oral (p.0.) Not Specified  [6]
Mouse Model
NF2-deficient
Mesotheliom 3 mg/kg and )
VT104 (VT1) Oral (p.o.) Daily [2]
a Xenograft 10 mg/kg
(NCI-H226)
NF2fl/fl-CRE+ _
Daily for 21
VT104 (VT1) Schwannoma 10 mg/kg Oral Gavage q [3]
ays
Mouse Model Y
NF2fl/fl-CRE+ .
Daily for 21
VT2 Schwannoma 30 mg/kg Oral Gavage 4 [3]
ays
Mouse Model Y
NF2-deficient
Mesotheliom Daily for 3
VT103 10 mg/kg Oral (p.o.) [2]
a Xenograft days (for PD)
(NCI-H2373)
NF2 mutant » » -
VT108 Not Specified  Not Specified  Not Specified  [4]
NSCLC PDX

Experimental Protocols
Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and treating a subcutaneous

xenograft model to assess the in vivo efficacy of VT107.
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Caption: Experimental Workflow for a Xenograft Efficacy Study.

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15541795?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

NF2-deficient cancer cell line (e.g., NCI-H226)

Cell culture medium and supplements

Matrigel or similar basement membrane matrix

Immunocompromised mice (e.g., nude or SCID)

VT107

Dosing vehicle (5% DMSO, 10% Solutol, 85% D5W)

Calipers for tumor measurement

Animal balance

Procedure:

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day
of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and
Matrigel at a concentration of 1-10 x 106 cells per 100-200 pL.

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
[2] Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width2).

Randomization: Once tumors reach the desired size, randomize the mice into treatment and
control groups (n=5-10 mice per group).

Treatment Administration: Prepare the VT107 formulation and the vehicle control. Administer
the designated treatment daily via oral gavage.

Efficacy Monitoring: Continue to monitor tumor volume and body weight twice weekly.

Endpoint: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000
mm3) or at the end of the study period.
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e Pharmacodynamic Analysis: For pharmacodynamic studies, tumors can be harvested at
specific time points after the final dose (e.g., 4 hours) to analyze target gene expression
(e.g., CTGF, CYR61) by qPCR or protein levels by Western blot.[2]

Pharmacokinetic Study Protocol

A pharmacokinetic (PK) study is crucial to determine the absorption, distribution, metabolism,
and excretion (ADME) properties of VT107.

Procedure:
o Administer a single dose of VT107 intravenously (i.v.) or orally (p.0.) to mice.[2]

e Collect blood samples from the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2,
4, 8, 24 hours) post-dosing.[2]

e Process the blood to obtain plasma.
e Quantify the concentration of VT107 in the plasma samples using LC/MS-MS.[2]

e Analyze the data using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key
parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum
concentration (Tmax), and area under the curve (AUC).[2]

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of VT107-related compounds in
mouse models.
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% Tumor
Mouse Growth
Compound Dose Outcome o Reference
Model Inhibition
(TGI)
NCI-H226 10 mg/kg, Tumor
VT104 ] ] 103.67% [2]
Xenograft daily p.o. Regression
NCI-H226 3 mg/kg, daily  Tumor
VT104 _ 102.49% [2]
Xenograft p.o. Regression
Significant
NCI-H226 30 mg/kg, Tumor N
VT103 ] Not Specified  [2]
Xenograft daily p.o. Growth
Inhibition
Significant
NF2fl/f-CRE+ 10 mg/kg, inhibition of a
VT1 ] Not Specified  [3]
Schwannoma  daily p.o. tumor cell
proliferation
Significant
NF2fl/fl-CRE+ 30 mg/kg, inhibition of N
VT2 ) Not Specified  [3]
Schwannoma  daily p.o. tumor cell

proliferation

Note: TGl > 100% indicates tumor regression.

Safety and Tolerability

In the reported studies, TEAD inhibitors like VT104 were generally well-tolerated at efficacious
doses, with no significant adverse effects on body weight.[3] However, it is essential to monitor
animal health and body weight throughout the study period. Recent findings suggest that pan-
TEAD inhibitors may have on-target renal toxicity, specifically podocyte injury, which should be
considered in the design of long-term studies.[7]

These application notes and protocols are intended as a guide. Researchers should optimize
the experimental conditions for their specific models and research questions. Adherence to
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institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo
experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b15541795?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

